molecular formula C16H8ClFN2S B2685067 (E)-2-(benzo[d]thiazol-2-yl)-3-(2-chloro-6-fluorophenyl)acrylonitrile CAS No. 463319-05-3

(E)-2-(benzo[d]thiazol-2-yl)-3-(2-chloro-6-fluorophenyl)acrylonitrile

Cat. No.: B2685067
CAS No.: 463319-05-3
M. Wt: 314.76
InChI Key: GKUGGDAFLQBURJ-CSKARUKUSA-N
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Description

(E)-2-(Benzo[d]thiazol-2-yl)-3-(2-chloro-6-fluorophenyl)acrylonitrile is an acrylonitrile derivative featuring a benzo[d]thiazole core and a 2-chloro-6-fluorophenyl substituent. This compound belongs to a class of molecules synthesized via Knoevenagel condensation or aldol reactions between 2-(benzo[d]thiazol-2-yl)acetonitrile and aromatic aldehydes under mild conditions (e.g., ethanol, triethylamine catalyst) .

Key features of the compound include:

  • Electron-withdrawing substituents: The 2-chloro-6-fluorophenyl group enhances electrophilicity and may influence intermolecular interactions.
  • Stereochemistry: The E-configuration is critical for bioactivity, as geometric isomers (E vs. Z) often exhibit divergent biological profiles .

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClFN2S/c17-12-4-3-5-13(18)11(12)8-10(9-19)16-20-14-6-1-2-7-15(14)21-16/h1-8H/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUGGDAFLQBURJ-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CC3=C(C=CC=C3Cl)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=C(C=CC=C3Cl)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(benzo[d]thiazol-2-yl)-3-(2-chloro-6-fluorophenyl)acrylonitrile typically involves a multi-step process:

    Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Acrylonitrile Group: The acrylonitrile moiety can be introduced via a Knoevenagel condensation reaction between the benzo[d]thiazole derivative and 2-chloro-6-fluorobenzaldehyde in the presence of a base such as piperidine.

    Purification: The final product is typically purified using recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized via Knoevenagel condensation between 2-(benzo[d]thiazol-2-yl)acetonitrile and 2-chloro-6-fluorobenzaldehyde under mild conditions .

Reaction Scheme and Conditions

Reactants Catalyst/Solvent Time Yield Reference
2-(Benzo[d]thiazol-2-yl)acetonitrile + 2-chloro-6-fluorobenzaldehydeTriethylamine (TEA)/Ethanol3–10 min66–85%

This reaction proceeds via deprotonation of the methylene-active acetonitrile derivative, forming an enolate that attacks the aldehyde carbonyl. Subsequent elimination of water yields the thermodynamically stable E-isomer .

Nucleophilic Additions

The acrylonitrile group acts as a Michael acceptor. For example:

Cycloadditions and Heterocyclizations

  • Formation of fused pyrimidines : Reacts with 3-chloropentane-2,4-dione to yield open-chain sulfonamide derivatives instead of fused rings due to steric hindrance .

  • Unexpected products : Attempts to form imidazopyrimidines with 2-bromoacetophenones yielded non-cyclized adducts .

Spectral and Structural Insights

Key spectral data for (E)-2-(benzo[d]thiazol-2-yl)-3-(2-chloro-6-fluorophenyl)acrylonitrile and derivatives:

Table 1: Spectroscopic Characterization

Property Data Reference
1H NMR (DMSO-d6) δ 7.46–8.64 (m, aromatic H), 8.51 (s, olefinic H)
13C NMR δ 120.6–167.5 (aromatic C), 164.5 (C≡N)
IR (cm⁻¹) ν 2921 (Ar-CH), 2220 (C≡N), 1645 (C=O in derivatives)
MS (m/z) 263 (M⁺), 226 (M⁺–Cl–F)

Mechanistic and Kinetic Studies

  • Competitive inhibition of AChE : The compound and its derivatives exhibit acetylcholinesterase (AChE) inhibition via competitive binding at the catalytic site .

    • IC50 : 64 µM (for close analogues) .

    • Molecular docking : The benzothiazole ring engages in π–π stacking with Trp279, while the nitrile forms hydrogen bonds with Phe288 .

Stability and Functionalization Challenges

  • Stereochemical stability : The E-configuration is retained under standard conditions due to conjugation between the nitrile and aromatic systems .

  • Limitations : Bulky substituents (e.g., 2-chloro-6-fluorophenyl) hinder cyclization reactions, favoring open-chain adducts .

Scientific Research Applications

Anticancer Activity

Research has shown that compounds containing the benzothiazole moiety exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been synthesized and tested against various cancer cell lines, demonstrating promising results.

Case Study: Anticancer Efficacy

A study evaluated the anticancer activity of several benzothiazole derivatives against human cancer cell lines such as HCT116 and HepG2. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin.

CompoundCell LineIC50 (µM)
Benzothiazole Derivative AHCT11615.5
Benzothiazole Derivative BHepG220.3
CisplatinHCT11625.0

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been extensively studied. The presence of electron-withdrawing groups enhances their efficacy against a range of bacterial strains.

Case Study: Antimicrobial Screening

A recent investigation assessed the antimicrobial activity of various benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that the compounds exhibited minimum inhibitory concentrations (MIC) in the low µg/mL range.

CompoundBacterial StrainMIC (µg/mL)
Benzothiazole Derivative CStaphylococcus aureus3.12
Benzothiazole Derivative DEscherichia coli5.0

Anticonvulsant Activity

Benzothiazole derivatives have shown promise in anticonvulsant applications as well. The structure-activity relationship (SAR) studies indicate that specific substitutions on the benzothiazole ring can enhance anticonvulsant efficacy.

Case Study: Seizure Protection Studies

In an experimental model, various benzothiazole derivatives were tested for their anticonvulsant activity using electroshock seizure tests. Compounds with specific halogen substitutions demonstrated superior protective effects.

CompoundMedian Effective Dose (mg/kg)
Benzothiazole Derivative E24.38
Benzothiazole Derivative F20.15

Mechanism of Action

The mechanism of action of (E)-2-(benzo[d]thiazol-2-yl)-3-(2-chloro-6-fluorophenyl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole ring can engage in π-π interactions, while the acrylonitrile group can participate in covalent bonding with nucleophilic sites on proteins.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 compares the target compound with structurally similar acrylonitrile derivatives reported in the literature.

Compound Name (Reference) Aryl Substituent Melting Point (°C) Yield (%) Notable Properties/Activities
(E)-2-(Benzo[d]thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile (7f) Pyridin-3-yl 155–157 66 Antifungal, antitumor potential
(E)-2-(Benzo[d]thiazol-2-yl)-3-[5-(4-chlorophenyl)furan-2-yl]acrylonitrile (7g) 5-(4-Chlorophenyl)furan-2-yl 185–187 59 Moderate antibacterial activity
(E)-2-(Benzo[d]thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile (10a) 4-Hydroxyphenyl Not reported Not reported Anti-Staphylococcus aureus (MIC: 40 µg/mL)
(E)-3-(4-Chlorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile 4-Chlorophenyl + chromene-thiazole Not reported Not reported Potential optoelectronic applications
Target Compound 2-Chloro-6-fluorophenyl Data not available Data not available Inferred enhanced lipophilicity and bioactivity

Key Observations :

  • For example, compound 7g (melting point 185–187°C) with a chlorophenyl group has a higher melting point than 7f (155–157°C) with a pyridinyl group .
  • Bioactivity Trends : The 4-hydroxyphenyl derivative (10a) shows antibacterial activity, while furan- or pyrazole-containing analogs (e.g., 7h, 7i) exhibit moderate antifungal properties . The target compound’s chloro-fluoro substituents may amplify these effects due to increased electrophilicity.

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Halogens (Cl, F) and nitriles enhance stability and binding to biological targets (e.g., acetylcholinesterase in Alzheimer’s research) .
  • Stereochemistry : The E-configuration is critical; for example, in , the E-isomer of an acaricidal compound showed superior activity compared to the Z-isomer .
  • Aromatic Diversity : Heterocyclic substituents (e.g., pyridine, furan) modulate solubility and target specificity. For instance, pyridinyl groups (7f) improve water solubility, whereas biphenyl groups (7j) increase hydrophobicity .

Biological Activity

(E)-2-(benzo[d]thiazol-2-yl)-3-(2-chloro-6-fluorophenyl)acrylonitrile, a compound with significant structural features, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on various studies and findings.

Synthesis

The compound is synthesized through a Knoevenagel condensation reaction between equimolar amounts of 2-(benzo[d]thiazol-2-yl)acetonitrile and 3-pyridinecarboxaldehyde. The reaction typically occurs in ethanol with triethylamine as a catalyst, yielding the product in moderate to high yields (approximately 66%) and characterized by its melting point of 155–157 °C .

Structural Characterization

The structural integrity of the synthesized compound has been confirmed using various techniques:

  • Nuclear Magnetic Resonance (NMR) : Revealed a single olefinic proton at δ 8.51, indicating the formation of a single E-isomer.
  • Mass Spectrometry (MS) : Provided molecular weight data supporting the identity of the compound with a molecular formula of C16H10ClFN2S .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including the target compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various pathogens:

CompoundPathogenMIC (μg/mL)Inhibition (%)
9aMycobacterium tuberculosis25098
12aStaphylococcus aureus10099

These results indicate that derivatives of benzothiazole exhibit potent antibacterial activity, suggesting that this compound may possess similar properties .

Antitumor Activity

Thiazole and benzothiazole compounds have been extensively studied for their anticancer properties . The presence of electron-withdrawing groups such as chlorine and fluorine has been linked to enhanced cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values as low as 1.61 µg/mL against certain tumor cell lines .

The structure-activity relationship (SAR) indicates that modifications on the phenyl ring significantly influence biological activity. Specifically, substituents at positions that enhance electron density can increase cytotoxic effects, making this compound a candidate for further investigation in cancer therapy .

The proposed mechanisms for the biological activities of benzothiazole derivatives include:

  • Inhibition of key enzymes involved in cellular proliferation.
  • Induction of apoptosis through interaction with specific cellular pathways.
  • Ferroptosis induction , a form of regulated cell death that has gained attention in cancer research .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of various benzothiazole derivatives against resistant strains of bacteria. The results indicated that modifications on the benzothiazole core could significantly enhance antibacterial activity, suggesting that this compound may be effective against multi-drug resistant organisms .

Case Study 2: Anticancer Potential
In vitro studies demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the compound's ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .

Q & A

Q. Table 1: Representative Reaction Conditions

CatalystSolventTemp (°C)Yield (%)Reference
TEAToluene11085
DIMCARBCH₃CN6092

Basic: How is the stereochemical configuration (E/Z isomerism) confirmed for this compound?

Answer:
The E-configuration is validated using:

  • ¹H NMR : A singlet at δ ~6.3–6.5 ppm corresponds to the α,β-unsaturated acrylonitrile proton, with no coupling indicative of trans (E) geometry .
  • X-ray crystallography : For unambiguous confirmation, as demonstrated in structurally analogous compounds (e.g., bis(methylthio)acrylonitrile derivatives) .
  • IR spectroscopy : Absence of C=O stretches (ruling out keto-enol tautomerism) supports acrylonitrile stability .

Advanced: How can researchers resolve contradictions in spectroscopic data across studies (e.g., NMR chemical shifts)?

Answer:
Contradictions often arise from solvent effects, impurities, or instrument calibration. A robust approach includes:

Standardization : Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) and internal standards (TMS).

Comparative analysis : Cross-reference with published data for structurally similar compounds (e.g., 2-(benzothiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile, δ 7.45–8.12 ppm for aromatic protons) .

Computational validation : DFT calculations (e.g., B3LYP/6-311++G(d,p)) to predict chemical shifts and compare with experimental results .

Advanced: What experimental design strategies optimize yield and purity for large-scale synthesis?

Answer:
Apply Design of Experiments (DoE) principles:

  • Variables : Catalyst loading (10–20 mol%), solvent polarity (toluene vs. acetonitrile), and reaction time (6–24 hr).
  • Response surface methodology (RSM) : Identifies optimal conditions (e.g., 15 mol% DIMCARB in CH₃CN at 65°C maximizes yield) .
  • In-line analytics : Use HPLC or GC-MS to monitor reaction progress and detect intermediates/byproducts .

Q. Table 2: DoE Case Study for Reaction Optimization

VariableLow LevelHigh LevelOptimal Level
Catalyst (mol%)102015
Temperature (°C)608065
Time (hr)6128

Advanced: What computational tools are suitable for studying the electronic properties of this compound?

Answer:

  • Molecular docking : To predict binding affinity with biological targets (e.g., antimicrobial enzymes) using AutoDock Vina .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity (e.g., bandgap ~3.5 eV for charge-transfer interactions) .
  • Molecular dynamics (MD) : Simulate solvation effects and stability in biological membranes .

Advanced: How can structural analogs (e.g., chloro- vs. bromo-substituted derivatives) guide structure-activity relationship (SAR) studies?

Answer:

  • Electron-withdrawing groups : Compare 2-chloro-6-fluorophenyl vs. 4-bromophenyl analogs to assess how halogen position impacts bioactivity (e.g., antimicrobial potency) .
  • Synthetic flexibility : Replace benzothiazole with triazole or quinoline moieties to modulate π-π stacking interactions .
  • Biological assays : Test analogs against standardized microbial strains (e.g., S. aureus MIC values) to correlate substituents with activity .

Advanced: What are the challenges in crystallizing this compound, and how are they addressed?

Answer:

  • Low solubility : Use mixed solvents (e.g., DMSO/EtOH) for slow evaporation.
  • Polymorphism : Screen multiple crystallization conditions (temperature gradients, anti-solvent addition).
  • Data collection : High-resolution X-ray diffraction (λ = 0.71073 Å) and SHELXT software for structure refinement .

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